2-(Cyclopropyl)-5-(hydroxymethyl)thiophene
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Overview
Description
2-(Cyclopropyl)-5-(hydroxymethyl)thiophene is an organic compound with the molecular formula C8H10OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a cyclopropyl group attached to the thiophene ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropyl)-5-(hydroxymethyl)thiophene can be achieved through various methods. One common approach involves the cyclopropanation of thiophene derivatives followed by functional group transformations. For instance, the reaction of thiophene with cyclopropylcarbinyl chloride in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The process may include steps such as distillation and recrystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropyl)-5-(hydroxymethyl)thiophene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: MnO2, TEMPO, acidic medium.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Halogens, Lewis acids.
Major Products Formed
Oxidation: 2-Thiophenemethanal.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(Cyclopropyl)-5-(hydroxymethyl)thiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropyl)-5-(hydroxymethyl)thiophene involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by mediators like TEMPO, leading to the formation of oxidized products . The cyclopropyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenemethanol: A simpler analog without the cyclopropyl group, used in similar applications.
2-Thiophenecarbinol: Another related compound with a hydroxymethyl group attached to the thiophene ring.
Thenyl alcohol: A thiophene derivative with similar chemical properties.
Uniqueness
The presence of the cyclopropyl group in 2-(Cyclopropyl)-5-(hydroxymethyl)thiophene imparts unique steric and electronic effects, enhancing its reactivity and making it a valuable intermediate in organic synthesis. This structural feature distinguishes it from other thiophene derivatives and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
(5-cyclopropylthiophen-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c9-5-7-3-4-8(10-7)6-1-2-6/h3-4,6,9H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIMPZKRADSUIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(S2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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